TRIETHYL TETRAZOLO[5,1-A]PHTHALAZIN-6-YLPHOSPHORIMIDOATE
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Overview
Description
Triethyl tetrazolo[5,1-a]phthalazin-6-ylimidophosphate is a complex heterocyclic compound that combines the structural features of tetrazole, phthalazine, and imidophosphate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRIETHYL TETRAZOLO[5,1-A]PHTHALAZIN-6-YLPHOSPHORIMIDOATE typically involves the cyclization of azido compounds with nitriles in the presence of catalysts. One common method includes the reaction of sodium azide with nitriles under mild conditions, often facilitated by zinc salts as catalysts . Another approach involves the use of powerful diazotizing reagents like fluorosulfonyl azide (FSO₂N₃), which enables the formation of tetrazole derivatives in aqueous environments .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using microwave-assisted methods to accelerate the reaction times and improve yields. The use of environmentally benign catalysts such as L-proline can also be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Triethyl tetrazolo[5,1-a]phthalazin-6-ylimidophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted tetrazole compounds .
Scientific Research Applications
Triethyl tetrazolo[5,1-a]phthalazin-6-ylimidophosphate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, including explosives and propellants, due to its high nitrogen content and stability.
Mechanism of Action
The mechanism of action of TRIETHYL TETRAZOLO[5,1-A]PHTHALAZIN-6-YLPHOSPHORIMIDOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to active sites on enzymes and inhibit their activity . This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetrazole derivatives: Such as 1-substituted 1H-1,2,3,4-tetrazoles, which share similar structural features and chemical properties.
Phthalazine derivatives: Such as phthalazinone, which also exhibit significant biological activities and pharmacological properties.
Uniqueness
Triethyl tetrazolo[5,1-a]phthalazin-6-ylimidophosphate is unique due to its combination of tetrazole, phthalazine, and imidophosphate moieties, which confer distinct chemical and biological properties. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
triethoxy(tetrazolo[5,1-a]phthalazin-6-ylimino)-λ5-phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N6O3P/c1-4-21-24(22-5-2,23-6-3)17-13-11-9-7-8-10-12(11)14-15-18-19-20(14)16-13/h7-10H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXQTJHGELWVOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=NC1=NN2C(=NN=N2)C3=CC=CC=C31)(OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N6O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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